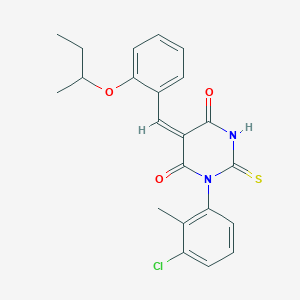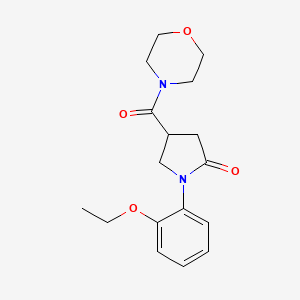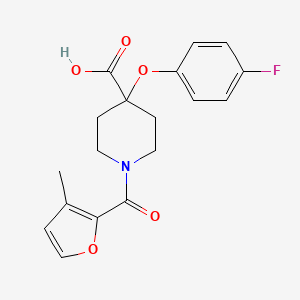![molecular formula C14H13ClN2O3 B5311569 N-{2-[(3-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5311569.png)
N-{2-[(3-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(3-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide, commonly known as CCI-779, is a small molecule inhibitor of mammalian target of rapamycin (mTOR). It is a promising anticancer drug that has shown efficacy against various types of cancer in preclinical and clinical studies.
Wirkmechanismus
MTOR is a serine/threonine kinase that regulates cell growth, proliferation, and survival by integrating signals from growth factors, nutrients, and energy status. N-{2-[(3-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide exists in two complexes, N-{2-[(3-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamideC1 and N-{2-[(3-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamideC2, which have different functions. CCI-779 selectively inhibits N-{2-[(3-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamideC1 by binding to the intracellular protein FKBP12, which then binds to N-{2-[(3-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamideC1 and inhibits its activity. This leads to the inhibition of downstream targets of N-{2-[(3-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamideC1, such as S6K1 and 4E-BP1, which are involved in protein synthesis and cell cycle progression.
Biochemical and Physiological Effects:
CCI-779 has been shown to have several biochemical and physiological effects. It inhibits cell growth, proliferation, and survival by inducing cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. CCI-779 has been shown to enhance the efficacy of other anticancer drugs, such as paclitaxel and gemcitabine, by synergistically inhibiting cancer cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
CCI-779 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has shown efficacy against various types of cancer in preclinical and clinical studies, making it a promising anticancer drug candidate. However, CCI-779 has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in some assays. It also has poor bioavailability, which can affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research on CCI-779. One direction is to study its efficacy in combination with other anticancer drugs, such as immunotherapies and targeted therapies. Another direction is to investigate its potential use in other diseases, such as neurodegenerative diseases and metabolic disorders. Additionally, the development of new formulations and delivery systems for CCI-779 may improve its bioavailability and efficacy in vivo. Finally, the identification of biomarkers that predict the response to CCI-779 may improve patient selection and treatment outcomes.
Synthesemethoden
CCI-779 is synthesized from rapamycin, a natural product isolated from the bacterium Streptomyces hygroscopicus. The synthesis involves the reaction of rapamycin with 3-chloroaniline and methyl isobutyryl chloride in the presence of a base. The product is then purified by column chromatography to obtain CCI-779 in high purity.
Wissenschaftliche Forschungsanwendungen
CCI-779 has been extensively studied for its anticancer properties. It has shown efficacy against various types of cancer, including breast cancer, lung cancer, prostate cancer, and renal cell carcinoma. CCI-779 inhibits the N-{2-[(3-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide pathway, which is involved in cell growth, proliferation, and survival. By inhibiting N-{2-[(3-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide, CCI-779 induces cell cycle arrest and apoptosis in cancer cells, leading to their death.
Eigenschaften
IUPAC Name |
N-[1-(3-chloroanilino)-1-oxopropan-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c1-9(16-14(19)12-6-3-7-20-12)13(18)17-11-5-2-4-10(15)8-11/h2-9H,1H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYBFNICGNNTLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)Cl)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl benzoate](/img/structure/B5311489.png)
amine hydrochloride](/img/structure/B5311525.png)
![methyl ({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5311531.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(1-methyl-1H-indol-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5311534.png)
![3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5311539.png)

![3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5311557.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(3-isoxazolylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5311558.png)


![methyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5311594.png)

![2-isopropyl-5-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-4(3H)-pyrimidinone](/img/structure/B5311608.png)
![4-bromo-N-{2-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5311612.png)